molecular formula C8H11N3O2 B2375667 N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide CAS No. 1698295-80-5

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2375667
CAS No.: 1698295-80-5
M. Wt: 181.195
InChI Key: ZWYYWHMEWDBCKL-UHFFFAOYSA-N
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Description

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds efficiently at ambient temperature, yielding the desired oxadiazole derivatives in moderate to excellent yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance product yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-7(12)9-5-4-8-10-6(2)11-13-8/h3H,1,4-5H2,2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYWHMEWDBCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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